Tyrocidine A - 1481-70-5

Tyrocidine A

Catalog Number: EVT-419058
CAS Number: 1481-70-5
Molecular Formula: C66H87N13O13
Molecular Weight: 1270.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tyrocidine A is a homodetic cyclic decapeptide consisting of D-Phe, L-Pro, L-Phe, D-Phe, L-Asn, L-Gln, L-Tyr, L-Val, L-Orn, and L-Leu residues coupled in sequence and cyclised head-to-tail. It has a role as an antibacterial agent and a bacterial metabolite. It is a homodetic cyclic peptide, a peptide antibiotic and a macrocycle.
An antibiotic mixture produced by Bacillus brevis which may be separated into three components, tyrocidines A, B, and C. It is the major constituent (40-60 per cent) of tyrothricin, gramicidin accounting for the remaining 10-20 per cent active material. It is a topical antimicrobial agent, that is very toxic parenterally.
Synthesis Analysis

The synthesis of Tyrocidine A has been approached through various methods, primarily focusing on solid-phase synthesis and spontaneous cyclization techniques.

  1. Solid-Phase Synthesis:
    • Recent studies have demonstrated the use of solid-phase synthesis techniques, which allow for efficient assembly of the peptide on a resin. This method facilitates easy purification and modification of the peptide structure without affecting enzymatic activity .
    • The process typically involves loading a linear peptide onto a resin, followed by deprotection and cyclization steps. Specific conditions, such as using N-hydroxy-2-oxo-1-pyrrolidineacetamide (HOAt) instead of N-hydroxybenzotriazole (HOBt), and heating at 38 °C, have shown improved yields .
  2. Spontaneous Cyclization:
    • An alternative method involves spontaneous cyclization in aqueous ammonia solution, which has been reported to yield the cyclic decapeptide quantitatively. This method capitalizes on the inherent ability of the linear peptide to self-cyclize under suitable conditions .

These methods not only enhance the efficiency of synthesis but also allow for the introduction of structural modifications that can improve antibacterial efficacy.

Molecular Structure Analysis

Tyrocidine A consists of ten amino acids arranged in a cyclic structure, characterized by a specific sequence that contributes to its amphipathic properties.

  • Structural Features:
    • The cyclic nature is stabilized by intramolecular hydrogen bonds that form between carbonyl oxygens and amides within the peptide chain. This results in a beta-sheet conformation that is crucial for its biological activity .
    • The presence of hydrophobic and hydrophilic faces allows Tyrocidine A to interact effectively with bacterial membranes, leading to disruption and cell death.
  • Molecular Formula:
    • The molecular formula for Tyrocidine A is C50H70N10O10C_{50}H_{70}N_{10}O_{10}, with a molecular weight of approximately 1,000 Da.
Chemical Reactions Analysis

Tyrocidine A participates in several chemical reactions that are essential for its antibacterial action:

  1. Membrane Disruption:
    • The primary reaction involves the insertion of Tyrocidine A into bacterial membranes, where it forms pores or channels. This disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell lysis .
  2. Modification Reactions:
    • Chemical modifications, such as glycosylation or substitution at various amino acid positions, can enhance its antibacterial properties or alter its spectrum of activity against resistant strains .
  3. Cyclization Reactions:
    • The cyclization process itself is a critical reaction in synthesizing Tyrocidine A, either through solid-phase techniques or spontaneous methods in solution.
Mechanism of Action

The mechanism by which Tyrocidine A exerts its antibacterial effects involves several key steps:

  1. Membrane Interaction:
    • Due to its amphipathic nature, Tyrocidine A preferentially binds to negatively charged phospholipids found in bacterial membranes. This interaction facilitates its insertion into the lipid bilayer .
  2. Pore Formation:
    • Once embedded within the membrane, Tyrocidine A aggregates and forms pores or channels that compromise membrane integrity. This leads to an influx of ions and small molecules into the cell while allowing essential cellular components to leak out .
  3. Cell Death:
    • The resultant loss of membrane potential and homeostasis ultimately triggers cell death through osmotic lysis or other pathways associated with membrane damage.
Physical and Chemical Properties Analysis

Tyrocidine A exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as methanol and dimethyl sulfoxide but may exhibit limited solubility in non-polar solvents due to its amphipathic nature.
  • Stability: The cyclic structure provides stability against enzymatic degradation compared to linear peptides.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within the range typical for cyclic peptides.

These properties are crucial for its application as an antibiotic agent.

Applications

Tyrocidine A has several important applications in science and medicine:

  1. Antibiotic Development:
    • It serves as a model compound for developing new antibiotics aimed at overcoming bacterial resistance mechanisms.
  2. Research Tool:
    • Its ability to disrupt membranes makes it valuable in studies related to membrane biology and antibiotic action mechanisms.
  3. Therapeutic Agent:
    • Investigations into analogs and derivatives continue, aiming to enhance efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus .
  4. Biotechnology Applications:
    • Potential applications include use in formulations for treating infections or as preservatives due to its antimicrobial properties.
Introduction to Tyrocidine A

Historical Discovery and Early Research

Tyrocidine A emerged from groundbreaking research conducted by French-American microbiologist René Dubos at the Rockefeller Institute in 1939. While investigating soil microorganisms, Dubos isolated Bacillus brevis (now classified as Brevibacillus parabrevis), which produced a potent antibacterial compound mixture he named tyrothricin. This discovery represented the first commercially produced antibiotic preparation for clinical use, predating penicillin's widespread availability by two years. Dubos' work demonstrated that tyrothricin exhibited remarkable efficacy against numerous bacterial pathogens, particularly Gram-positive organisms, revolutionizing the approach to infection treatment during the pre-penicillin era [1] [4] [6].

Subsequent fractionation of tyrothricin revealed it comprised two distinct peptide classes: linear gramicidins and cyclic decapeptides collectively known as tyrocidines. Among these, Tyrocidine A was identified as the primary cyclic component, constituting approximately 70-80% of the tyrocidine fraction. In the 1940s, pioneering structural work by Howard Florey's group and others established Tyrocidine A's cyclic decapeptide nature. British biochemist Dorothy Crowfoot Hodgkin, later a Nobel laureate, contributed significantly to elucidating peptide antibiotic structures through early X-ray crystallographic analyses. By 1959, the complete primary structure of Tyrocidine A was confirmed as cyclo-(Valine-Omithine-Leucine-Phenylalanine-Proline-Phenylalanine-Asparagine-Glutamine-Tyrosine-Valine) through the work of Craig and colleagues, who also identified related analogs Tyrocidine B and C that differed in specific aromatic residues [3] [5] [6].

This discovery had profound historical significance beyond its clinical applications. Dubos' successful isolation and characterization of tyrothricin inspired Howard Florey and Ernst Chain to reinvestigate Alexander Fleming's earlier observations on penicillin, which had previously been deemed unstable and therapeutically impractical. Thus, Tyrocidine A's discovery directly catalyzed the development of the penicillin program, ultimately transforming modern medicine [4] [6].

Classification Within Antimicrobial Peptides

Tyrocidine A belongs to the cyclic decapeptide subclass of antimicrobial peptides (AMPs), characterized by a head-to-tail macrocyclization that confers structural stability and biological activity. It shares the conserved pentapeptide motif (Valine-Ornithine-Leucine-Proline-d-Phenylalanine) with gramicidin S, reflecting their evolutionary relationship in soil bacilli. However, Tyrocidine A possesses distinctive structural features that define its functional classification [2] [3] [7].

The peptide adopts an amphipathic β-sheet conformation stabilized by four hydrogen bonds, creating a molecular architecture with segregated hydrophobic and hydrophilic faces. This structural organization enables specific membrane interactions: the hydrophilic face, containing cationic ornithine residues, associates with negatively charged phospholipid head groups in bacterial membranes, while the hydrophobic face penetrates the lipid bilayer interior. This amphipathic arrangement places Tyrocidine A within the broader class of membrane-targeting antimicrobial peptides, distinct from other AMP classes like defensins or lantibiotics [1] [2] [4].

Table 1: Structural Characteristics of Tyrocidine A

CharacteristicDescriptionFunctional Significance
Backbone structureCyclic decapeptideResistance to proteolytic degradation
Key residuesd-Phenylalanine at position 4, Ornithine at position 2Critical for membrane interaction and bioactivity
Secondary structureAmphipathic β-sheetForms defined hydrophilic and hydrophobic faces
Molecular weight1,269.65 DaWithin typical AMP range (1,000-1,500 Da)
Net charge+1 to +3 (depending on environment)Electrostatic attraction to bacterial membranes

Tyrocidine A's classification further distinguishes it based on its biosynthetic origin. Unlike ribosomally synthesized peptides, Tyrocidine A is produced through nonribosomal peptide synthesis (NRPS) mediated by a multi-enzyme complex (tyrocidine synthetase) encoded by the tyc operon. This NRPS pathway allows incorporation of non-proteinogenic amino acids, including d-phenylalanine, which is critical for bioactivity and resistance to proteolysis [3] [7]. The tyrocidine synthetase system comprises three subunits (TycA, TycB, TycC) containing ten modules that sequentially activate, thiolate, and condense amino acid precursors into the final cyclic structure. The terminal thioesterase domain catalyzes the crucial macrocyclization step, releasing the mature decapeptide [3].

Significance in Antibiotic Development

Tyrocidine A represents a paradigm-shifting antimicrobial agent due to its unique mechanism of action and historical role in combating antimicrobial resistance. Its clinical introduction marked the first successful application of peptide antibiotics against systemic bacterial infections, establishing foundational principles for subsequent antibiotic development [4] [8].

The membrane-targeting mechanism of Tyrocidine A provides exceptional therapeutic value in the antimicrobial resistance landscape. Unlike conventional antibiotics that inhibit specific enzymatic targets (e.g., penicillin-binding proteins or DNA gyrase), Tyrocidine A disrupts bacterial membrane integrity through multifaceted interactions: (1) formation of ion-conducting pores (20-35 pS conductance), (2) induction of lipid phase separation, and (3) reduction of membrane fluidity. This multimodal action creates a high barrier to resistance development because bacteria cannot easily modify fundamental membrane composition through single-point mutations. Consequently, Tyrocidine A maintains efficacy against numerous drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes, with minimum inhibitory concentrations (MICs) ranging from 2-32 μg/mL for most Gram-positive pathogens [1] [4] [5].

Table 2: Antibacterial Activity Spectrum of Tyrocidine A and Analogs

OrganismTyrocidine A MIC (μg/mL)Tyrocidine C MIC (μg/mL)Gramicidin S MIC (μg/mL)
Staphylococcus aureus (MSSA)16-328-164-8
Staphylococcus aureus (MRSA)16-328-162-4
Enterococcus faecalis8-164-81-2
Listeria monocytogenes4-82-41-2
Escherichia coli>12832-64>128

Modern research has revealed additional mechanisms contributing to Tyrocidine A's significance. Beyond membrane disruption, it causes DNA damage and interferes with DNA-binding proteins, expanding its antimicrobial repertoire. This multifaceted activity profile distinguishes it from gramicidin S, which shares 50% sequence homology but demonstrates weaker membrane perturbation and no DNA-targeting effects. Tyrocidine A also exhibits potent antibiofilm activity against fungal pathogens like Candida albicans at low micromolar concentrations (4-16 μM), disrupting mature biofilm integrity by permeabilizing fungal membranes containing phosphatidylcholine and ergosterol [4] [5].

The compound serves as a versatile scaffold for antibiotic innovation. Structure-activity relationship (SAR) studies have demonstrated that strategic modifications enhance potency and spectrum. Analogues with increased amphipathicity (e.g., compound 2 and 5) show 2-8-fold improved activity against Gram-negative pathogens like Escherichia coli (MIC reduction from >128 μg/mL to 32 μg/mL). Chemoenzymatic approaches utilizing Tyrocidine's thioesterase domain enable efficient macrocyclization of modified linear precursors, facilitating generation of novel derivatives with unnatural amino acids or glycosylation patterns. These engineered analogues demonstrate synergistic potential with conventional antifungals (amphotericin B, caspofungin), providing promising combination strategies against resistant infections [1] [3] [5].

Tyrocidine A's enduring significance is perhaps best evidenced by its continuous clinical use for over eight decades and its role in inspiring new generations of membrane-targeting antibiotics, including the recently developed lipopeptide daptomycin. As antimicrobial resistance escalates, this pioneering cyclic peptide continues to inform innovative approaches to combat multidrug-resistant pathogens [4] [8].

Properties

CAS Number

1481-70-5

Product Name

Tyrocidine A

IUPAC Name

3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24,27-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide

Molecular Formula

C66H87N13O13

Molecular Weight

1270.5 g/mol

InChI

InChI=1S/C66H87N13O13/c1-38(2)32-47-59(85)77-52(36-42-20-12-7-13-21-42)66(92)79-31-15-23-53(79)64(90)76-49(34-41-18-10-6-11-19-41)61(87)74-48(33-40-16-8-5-9-17-40)60(86)75-51(37-55(69)82)62(88)70-46(28-29-54(68)81)58(84)73-50(35-43-24-26-44(80)27-25-43)63(89)78-56(39(3)4)65(91)71-45(22-14-30-67)57(83)72-47/h5-13,16-21,24-27,38-39,45-53,56,80H,14-15,22-23,28-37,67H2,1-4H3,(H2,68,81)(H2,69,82)(H,70,88)(H,71,91)(H,72,83)(H,73,84)(H,74,87)(H,75,86)(H,76,90)(H,77,85)(H,78,89)/t45-,46-,47-,48+,49-,50-,51-,52+,53-,56-/m0/s1

InChI Key

GSXRBRIWJGAPDU-BBVRJQLQSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6

Synonyms

Brevicidin
Rapicidin
Tyrocidine
Tyrocidines

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.